molecular formula C7H6ClN3O2S B046051 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 112566-17-3

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Cat. No.: B046051
CAS No.: 112566-17-3
M. Wt: 231.66 g/mol
InChI Key: BXXPRKKQWHQWRG-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H6ClN3O2S. It is characterized by the presence of a chloro group, an imidazo[1,2-a]pyridine ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the oxidation state of the compound .

Scientific Research Applications

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group and imidazo[1,2-a]pyridine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
  • 2-Chloroimidazo[1,2-a]pyridine-3-carboxamide
  • 2-Chloroimidazo[1,2-a]pyridine-3-thiol

Uniqueness

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXPRKKQWHQWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560101
Record name 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112566-17-3
Record name 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroimidazo[1,2-α]pyridine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4.6 g of 2-chloroimidazo[1,2-a]pyridine- 3-sulfonyl chloride in 60 ml of acetonitrile is added to 60 ml of aqueous ammonia under cooling and the mixture is stirred at room temperature for 2 hours. The acetonitrile is distilled off under reduced pressure and the resulting crystals are collected by filtration and washed with water to give 3.8 g of the title compound. Recrystallization from dilute ethanol gives colorless needles.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Reactant of Route 2
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Customer
Q & A

Q1: Why is 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide a significant compound in agricultural chemistry?

A: this compound is a crucial building block in synthesizing sulfonylurea herbicides, specifically imazosulfuron. [, ]. These herbicides are vital for controlling weeds in various crops. The compound's structure allows for further modifications, leading to the development of imazosulfuron derivatives with potentially enhanced herbicidal properties [].

Q2: Can you describe the synthetic route for this compound and its subsequent use in producing imazosulfuron?

A: The synthesis of this compound starts with 2-aminopyridine reacting with chlorosulfonic acid, followed by ammonolysis [, ]. This intermediate then reacts with a phenyl chloroformate-activated sulfonamide, ultimately leading to imazosulfuron upon addition of specific 2-aminopyrimidine derivatives []. Researchers have dedicated efforts to optimize this synthesis, aiming for improved yield and reduced reaction times [].

Q3: What are the primary degradation pathways of imazosulfuron in the environment, and how does this relate to this compound?

A: Research indicates that imazosulfuron undergoes degradation through the cleavage of its sulfonylurea bond, both in aerobic and anaerobic conditions []. This degradation results in the formation of 2-amino-4,6-dimethoxypyrimidine, 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide (the compound in question), and other metabolites []. Understanding the degradation pathway of imazosulfuron, particularly the role of this compound as a degradation product, is crucial for assessing the environmental impact and persistence of this herbicide.

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